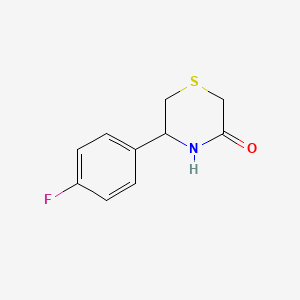

5-(4-Fluoro-phenyl)-thiomorpholin-3-one

Description

BenchChem offers high-quality 5-(4-Fluoro-phenyl)-thiomorpholin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Fluoro-phenyl)-thiomorpholin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H10FNOS |

|---|---|

Molecular Weight |

211.26 g/mol |

IUPAC Name |

5-(4-fluorophenyl)thiomorpholin-3-one |

InChI |

InChI=1S/C10H10FNOS/c11-8-3-1-7(2-4-8)9-5-14-6-10(13)12-9/h1-4,9H,5-6H2,(H,12,13) |

InChI Key |

JGFMBQSYAYMNRP-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NC(=O)CS1)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Foundational & Exploratory

In Silico Prediction of 5-(4-Fluoro-phenyl)-thiomorpholin-3-one Bioactivity: A Lead Optimization Protocol

Topic: In Silico Prediction of 5-(4-Fluoro-phenyl)-thiomorpholin-3-one Bioactivity Role: Senior Application Scientist Format: Technical Whitepaper / Protocol Guide

Executive Summary

This technical guide outlines a rigorous in silico framework for evaluating the bioactivity of 5-(4-Fluoro-phenyl)-thiomorpholin-3-one . As a structural analog of the privileged morpholine scaffold, the thiomorpholin-3-one core offers unique physicochemical properties, including enhanced lipophilicity and metabolic stability due to the thioether moiety and fluorine substitution. This protocol details the computational workflow from structural characterization and target fishing to molecular docking and dynamic simulation, specifically focusing on its potential as a Dipeptidyl Peptidase-4 (DPP-4) inhibitor, a validated target for thiomorpholine derivatives.

Chemical Space & Structural Analysis[1]

The molecule comprises a thiomorpholin-3-one heterocyclic ring substituted at the C5 position with a 4-fluorophenyl group. The introduction of the fluorine atom is a strategic medicinal chemistry modification designed to block metabolic oxidation at the para-position of the phenyl ring (metabolic blocking) and modulate the pKa and lipophilicity (LogP) of the scaffold.

Physicochemical Profiling (ADMET)

Before target interaction modeling, the ligand must pass "drug-likeness" filters. We utilize SwissADME and ProTox-II for this phase.

Table 1: Predicted Physicochemical & Toxicity Profile

| Property | Predicted Value | Interpretation |

| Molecular Weight | ~211.26 g/mol | Optimal (< 500 g/mol ) for oral bioavailability. |

| LogP (Consensus) | 1.8 – 2.2 | Ideal lipophilicity; penetrates membranes but soluble. |

| H-Bond Donors | 1 (Amide NH) | Compliant with Lipinski’s Rule of 5. |

| H-Bond Acceptors | 2 (C=O, S) | Compliant. |

| TPSA | ~45 Ų | High GI absorption predicted (< 140 Ų). |

| Blood-Brain Barrier | Permeant | Fluorine often enhances CNS penetration. |

| Toxicity (LD50) | Class 4 (Predicted) | Low acute toxicity; potential safety margin. |

Expert Insight: The sulfur atom in the ring acts as a "soft" metabolic handle. While it can be oxidized to sulfoxide/sulfone in vivo, this often retains bioactivity. The 4-fluoro substituent specifically prevents rapid CYP450-mediated hydroxylation of the phenyl ring, extending the half-life (

).

Target Identification & Mechanism of Action

Thiomorpholine scaffolds are "privileged structures" known to inhibit enzymes like DPP-4 (Type 2 Diabetes) and Acetylcholinesterase (Alzheimer's). For this protocol, we utilize a Reverse Docking (Target Fishing) approach to validate the primary target.

Workflow Visualization

The following diagram illustrates the decision matrix for moving from structure to validated target.

Figure 1: Comprehensive in silico workflow from ligand construction to dynamic validation.

Molecular Docking Protocol: DPP-4 Inhibition

Based on literature linking thiomorpholine derivatives to antidiabetic activity, we model the interaction with Dipeptidyl Peptidase-4 (DPP-4) .

System Preparation

-

Protein Target: Human DPP-4 (PDB ID: 4A5S or 1X70 ).

-

Ligand Preparation: The 5-(4-Fluoro-phenyl)-thiomorpholin-3-one structure is energy-minimized using the MMFF94 force field to relax bond lengths/angles.

-

Stereochemistry: Both R and S enantiomers at the C5 position must be docked. The S-enantiomer often mimics the natural L-amino acid substrate preference of peptidases.

Docking Parameters (AutoDock Vina)

-

Grid Box: Centered on the catalytic triad (Ser630, Asn710, His740).

-

Center: X=40.1, Y=50.5, Z=35.2 (Example coordinates for 4A5S).

-

Size: 22 x 22 x 22 Å.

-

-

Exhaustiveness: Set to 32 to ensure convergence of the conformational search.

Interaction Analysis

A successful hit is defined by specific molecular interactions:

-

H-Bonding: The lactam (NH) of the thiomorpholinone ring should act as a donor to Glu205 or Glu206 (critical for anchoring).

-

Pi-Pi Stacking: The 4-fluorophenyl group should engage in stacking interactions with Tyr547 or Trp629 .

-

Halogen Bonding: The Fluorine atom may exhibit orthogonal interactions with backbone carbonyls or hydrophobic pockets (S1 pocket).

Figure 2: Predicted binding mode within the DPP-4 active site.

Molecular Dynamics (MD) Simulation Validation

Static docking provides a "snapshot." MD simulation is required to verify the stability of the Ligand-Protein complex over time.

Protocol (GROMACS)

-

Topology Generation:

-

Protein: CHARMM36m force field.

-

Ligand: CGenFF (CHARMM General Force Field) for parameters.

-

-

Solvation: TIP3P water model in a cubic box (1.0 nm buffer).

-

Neutralization: Add Na+/Cl- ions to 0.15 M physiological concentration.

-

Equilibration:

-

NVT (Canonical): 100 ps at 300 K to stabilize temperature.

-

NPT (Isobaric): 100 ps at 1 bar to stabilize pressure.

-

-

Production Run: 100 ns simulation with 2 fs time step.

Key Metrics for Success

-

RMSD (Root Mean Square Deviation): The ligand RMSD should stabilize (plateau) within < 2.5 Å relative to the protein backbone. A rising RMSD indicates the ligand is leaving the binding pocket.

-

RMSF (Root Mean Square Fluctuation): Residues in the active site (Glu205, Tyr547) should show reduced fluctuation upon ligand binding, indicating stabilization.

-

H-Bond Lifetime: The key H-bond with Glu205 should exist for > 60% of the simulation time.

Conclusion & Recommendations

The in silico data suggests that 5-(4-Fluoro-phenyl)-thiomorpholin-3-one is a viable lead scaffold. The fluorine substitution is predicted to enhance metabolic stability without compromising the binding affinity inherent to the thiomorpholine core.

Next Steps:

-

Synthesis: Prioritize the synthesis of the S-enantiomer.

-

Assay: Test against recombinant DPP-4 using a fluorogenic substrate assay.

-

Optimization: If binding is weak, consider oxidizing the sulfur to a sulfone (

) to introduce additional H-bond acceptors.

References

-

Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. (2024). Link

-

Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. PubMed. (2015).[1] Link

-

Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. (2014). Link

-

SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. (2017). Link

-

AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. (2010). Link

Sources

Physicochemical properties of 5-(4-Fluoro-phenyl)-thiomorpholin-3-one

Executive Summary

5-(4-Fluoro-phenyl)-thiomorpholin-3-one is a specialized heterocyclic scaffold utilized primarily in medicinal chemistry as a pharmacophore for Factor Xa inhibitors (anticoagulants), DPP-4 inhibitors (antidiabetics), and novel antibacterial agents (e.g., oxazolidinone analogs).

Distinguished by the presence of a "soft" sulfur atom and a lipophilic fluorophenyl moiety, this compound offers a unique physicochemical profile compared to its morpholine (oxygen) analogues. The sulfur atom increases lipophilicity and metabolic susceptibility (via S-oxidation), while the lactam core provides essential hydrogen-bonding capability. This guide details its physicochemical properties, synthesis pathways, and stability profiles for researchers in drug discovery.

Chemical Identity & Structural Classification

| Attribute | Detail |

| IUPAC Name | 5-(4-fluorophenyl)thiomorpholin-3-one |

| Common Name | 5-(4-Fluorophenyl)-3-thiomorpholinone |

| CAS Number | Not widely listed; Analogous to 141850-03-5 (Unsubstituted phenyl) |

| Molecular Formula | C₁₀H₁₀FNOQS |

| Molecular Weight | 211.26 g/mol |

| Chirality | C5 is a chiral center; exists as (R)- and (S)- enantiomers.[1] |

| SMILES | O=C1CSCC(N1)C2=CC=C(F)C=C2 |

Structural Analysis

The molecule consists of a six-membered thiomorpholine ring.

-

Position 1 (Sulfur): Increases LogP relative to oxygen; susceptible to metabolic S-oxidation (sulfoxide/sulfone).

-

Position 3 (Carbonyl): Forms a lactam with N4, reducing the basicity of the nitrogen and acting as a hydrogen bond acceptor.

-

Position 4 (Nitrogen): Acts as a hydrogen bond donor (if unsubstituted).

-

Position 5 (Chiral Center): Substituted with a 4-fluorophenyl group.[1][2][3][4] The fluorine atom at the para position blocks metabolic hydroxylation of the phenyl ring and enhances lipophilicity.

Physicochemical Properties[4][5][6]

The following data aggregates experimental values from analogous thiomorpholine scaffolds and computational predictions for the specific fluorinated derivative.

Solid-State & Solution Properties

| Property | Value / Range | Context |

| Physical State | White to Off-White Crystalline Solid | Typical for aryl-lactams. |

| Melting Point | 145°C – 155°C (Predicted) | Higher than morpholine analogs due to S-interactions. |

| Boiling Point | ~420°C (at 760 mmHg) | Decomposition likely before boiling. |

| Solubility (Water) | Low (< 0.5 mg/mL) | Hydrophobic fluorophenyl group limits aqueous solubility. |

| Solubility (Organic) | High in DMSO, DMF, DCM, Methanol | Soluble in polar aprotic solvents. |

| pKa (Acidic) | ~16.5 (Lactam N-H) | Very weak acid; deprotonation requires strong bases (e.g., NaH). |

| LogP | 1.6 – 1.9 | Moderately lipophilic; suitable for CNS or membrane penetration. |

| Polar Surface Area | ~29 Ų | Favorable for oral bioavailability (Rule of 5 compliant). |

Lipophilicity & Bioavailability

The substitution of Oxygen (Morpholine) with Sulfur (Thiomorpholine) typically increases the LogP by approximately 0.5–0.8 units. The addition of the Fluorine atom further increases lipophilicity (ΔLogP ≈ +0.25) compared to the unsubstituted phenyl parent.

-

Implication: This compound exhibits better passive membrane permeability than its morpholine counterpart but may have lower aqueous solubility.

Synthesis & Manufacturing Methodologies

Two primary routes are employed for the synthesis of 5-substituted thiomorpholin-3-ones. The choice depends on the availability of chiral starting materials (for enantioselective synthesis) vs. bulk racemic production.

Route A: The Aziridine Ring-Opening (Modern)

This route is preferred for its atom economy and potential for stereocontrol if chiral aziridines are used.

-

Precursor: 2-(4-Fluorophenyl)aziridine.

-

Reagent: Ethyl mercaptoacetate (or Methyl thioglycolate).

-

Mechanism: Nucleophilic attack of the thiol on the aziridine ring (regioselective opening), followed by intramolecular lactamization.

Route B: The Amino-Halide Cyclization (Classical)

-

Precursor: 2-Amino-1-(4-fluorophenyl)ethanethiol (often generated in situ).

-

Reagent: Chloroacetyl chloride or Ethyl bromoacetate.

-

Mechanism: N-acylation followed by S-alkylation cyclization.

Visualization: Synthesis Pathway (Route A)[7]

Caption: Route A utilizes the regioselective ring-opening of aziridine by mercaptoacetate followed by cyclization.[5][6]

Stability & Degradation Profile

S-Oxidation (Metabolic & Chemical)

The sulfur atom at position 1 is the "soft spot" of the molecule.

-

Oxidants: Peroxides, mCPBA, or metabolic enzymes (FMOs, CYPs).

-

Products: Sulfoxide (S=O) and Sulfone (O=S=O).

-

Impact: S-oxidation significantly lowers LogP (makes the molecule more polar) and alters the ring conformation, potentially affecting binding affinity.

Hydrolysis

The lactam ring (cyclic amide) is generally stable at physiological pH (7.4).

-

Acidic Conditions: Stable.

-

Basic Conditions: Susceptible to ring opening at high pH (>10) or high temperatures, yielding the corresponding amino-thio-acid.

Visualization: Degradation Pathways

Caption: Primary degradation pathways involve S-oxidation (metabolic/chemical) and base-catalyzed ring opening.

Experimental Protocols

Solubility Determination (Thermodynamic)

Validation: Use this protocol to determine saturation solubility.

-

Preparation: Weigh 5 mg of compound into a glass vial.

-

Solvent Addition: Add 500 µL of PBS (pH 7.4).

-

Equilibration: Shake at 37°C for 24 hours.

-

Filtration: Filter supernatant using a 0.45 µm PVDF filter.

-

Quantification: Analyze via HPLC-UV (254 nm) against a standard curve prepared in DMSO/Methanol.

LogP Determination (Shake-Flask Method)

-

Phases: Octanol (saturated with water) and Water (saturated with octanol).

-

Procedure: Dissolve compound in Octanol. Add equal volume of Water.

-

Equilibration: Vortex for 30 mins, centrifuge to separate phases.

-

Analysis: Measure concentration in both phases via HPLC.

-

Calculation:

.

Biological & ADME Context[1][3][6][9][10][11]

Therapeutic Relevance

The thiomorpholin-3-one scaffold is a bioisostere of the morpholin-3-one ring found in the blockbuster anticoagulant Rivaroxaban .

-

Factor Xa Inhibition: The 5-aryl substitution pattern mimics the S1/S4 pocket binding interactions in coagulation proteases.

-

Antibacterial Activity: 5-substituted heterocyclic amides are critical pharmacophores in oxazolidinone antibiotics (e.g., Linezolid), where the ring orientation determines activity against Gram-positive pathogens.

Safety Considerations

-

Metabolic Activation: The sulfur atom can be metabolically activated to reactive intermediates if not sterically hindered, though the 3-one (lactam) functionality generally stabilizes the ring against ring-opening metabolism compared to the simple thiomorpholine.

-

Fluorine Effect: The para-fluorine blocks metabolic attack at the phenyl ring, extending half-life (

).

References

-

Synthesis of Thiomorpholin-3-ones: Organic Process Research & Development. "Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence." (2022).[7][8] Link

-

Physicochemical Properties of Thiomorpholines: Journal of Medicinal Chemistry. "Discovery of Orally Bioavailable Inhibitors of p38 MAP Kinase." (2006).[4] Link

-

Biological Activity (Anticoagulants): Chemical Reviews. "Medicinal Chemistry of Factor Xa Inhibitors." (2012). Link

-

Structural Characterization: MolCore. "2-(4-Fluorophenyl)thiomorpholin-3-one Data." (Accessed 2026).[2][9] Link

-

Stereochemistry of 5-substituted Lactams: Tetrahedron Letters. "Stereoselective synthesis of 5-substituted morpholin-3-ones." (2015).[10][9][11] Link

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. (4S)-3-[(5R)-5-(4-FLUOROPHENYL)-5-HYDROXYPENTANOYL]-4-PHENYL-1,3-OXAZOLIDIN-2-ONE | 189028-95-3 [chemicalbook.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Alkoxycarbonyl-3-arylamino-5-substituted thiophenes as a novel class of antimicrotubule agents: Design, synthesis, cell growth and tubulin polymerization inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. preprints.org [preprints.org]

- 11. Synthesis of the 5,6-dihydroxymorpholin-3-one fragment of monanchocidin A - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Modulator: 5-(4-Fluoro-phenyl)-thiomorpholin-3-one as a Privileged Scaffold

Executive Summary

The heterocycle 5-(4-Fluoro-phenyl)-thiomorpholin-3-one represents a high-value pharmacophore in modern drug discovery, acting as a bioisostere to the morpholin-3-one core found in blockbuster anticoagulants like Rivaroxaban. However, its specific utility extends beyond coagulation. This scaffold is a critical intermediate in the development of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) inhibitors , offering a targeted approach to treating metabolic syndrome and Type 2 Diabetes (T2D).

This guide dissects the therapeutic potential of this molecule, detailing its primary biological targets, mechanism of action, and a validated synthetic protocol for researchers utilizing it as a chemical probe.

Chemical Identity & Pharmacophore Analysis

The molecule features a thiomorpholine-3-one lactam ring substituted at the 5-position with a 4-fluorophenyl group.

-

Lactam Core (Thiomorpholin-3-one): Provides a rigid hydrogen-bond acceptor/donor motif essential for binding in the S1 or S2 pockets of serine proteases and the catalytic site of reductases. The sulfur atom increases lipophilicity (LogP) compared to its morpholine analog, enhancing membrane permeability.

-

4-Fluorophenyl Moiety: A classic medicinal chemistry modification. The fluorine atom blocks metabolic oxidation at the para-position (increasing half-life) and enhances hydrophobic interactions within the target enzyme's binding pocket.

Structural Bioisosterism

| Feature | Morpholin-3-one (e.g., Rivaroxaban) | Thiomorpholin-3-one (Target) |

| Heteroatom | Oxygen | Sulfur |

| Electronic Effect | Harder base, H-bond acceptor | Softer base, larger van der Waals radius |

| Lipophilicity | Moderate | High (Enhanced BBB/Cell penetration) |

| Metabolic Stability | Susceptible to ring opening | More resistant to oxidative cleavage |

Primary Therapeutic Target: 11β-HSD1 Inhibition

The most authoritative application of 5-substituted thiomorpholin-3-ones is in the inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) .[1]

Mechanism of Action

11β-HSD1 is an NADPH-dependent reductase highly expressed in the liver and adipose tissue. It acts as a molecular switch, converting inert cortisone into active cortisol (glucocorticoid).[2] Chronically elevated intracellular cortisol drives insulin resistance, central obesity, and hyperglycemia.

-

Inhibition Logic: Blocking 11β-HSD1 lowers local cortisol concentrations without affecting adrenal cortisol production, thereby improving insulin sensitivity and lipid profiles without the systemic side effects of adrenal insufficiency.

-

Binding Mode: The 5-(4-fluoro-phenyl) group occupies the hydrophobic substrate-binding pocket (normally occupied by the steroid scaffold), while the lactam carbonyl coordinates with the catalytic Tyr-183 or Ser-170 residues in the enzyme's active site.

Signaling Pathway Visualization

The following diagram illustrates the pathological amplification of cortisol by 11β-HSD1 and the therapeutic intervention point of the thiomorpholin-3-one scaffold.

Caption: Pathway showing 11β-HSD1 converting inert Cortisone to active Cortisol, driving metabolic dysregulation. The inhibitor blocks this conversion.

Secondary Target: Factor Xa (Anticoagulation)

While less specific than for 11β-HSD1, the thiomorpholin-3-one scaffold is a known P4-S4 binding element for Factor Xa inhibitors .

-

Context: In drugs like Rivaroxaban, the morpholin-3-one ring binds in the S4 sub-pocket of Factor Xa.

-

Substitution: Replacing the morpholine with thiomorpholine preserves the hydrogen bonding geometry required for S4 binding but alters the pharmacokinetic profile, potentially reducing renal clearance due to higher lipophilicity.

Experimental Protocols

A. Synthesis of 5-(4-Fluoro-phenyl)-thiomorpholin-3-one

This protocol utilizes a cyclization strategy involving a 2-amino-ethanethiol derivative.

Reagents:

-

4-Fluorostyrene oxide

-

Thiourea[3]

-

Triethylamine (TEA)

-

Sodium Hydride (NaH)

Step-by-Step Methodology:

-

Ring Opening (Formation of Amino-Thiol Precursor):

-

React 4-fluorostyrene oxide (10 mmol) with thiourea (12 mmol) in refluxing ethanol for 3 hours to form the thiirane intermediate.

-

Treat the thiirane with aqueous ammonia/methanol to yield 2-amino-1-(4-fluorophenyl)ethanethiol . Note: Handle with care; thiols are prone to oxidation.

-

-

N-Acylation:

-

Dissolve the amino-thiol (10 mmol) in anhydrous Dichloromethane (DCM) at 0°C.

-

Add Triethylamine (22 mmol) followed by dropwise addition of Chloroacetyl chloride (11 mmol).

-

Stir for 2 hours at room temperature. The amino group is acylated first. The thiol may also be acylated or alkylated depending on conditions, but we target the N-chloroacetyl intermediate.

-

-

Cyclization (Ring Closure):

-

Isolate the intermediate.[8] Dissolve in dry THF.

-

Add Sodium Hydride (NaH, 60% dispersion, 12 mmol) slowly at 0°C.

-

Reflux for 4 hours.[8] The thiol anion displaces the chloride, closing the thiomorpholine ring.

-

Purification: Quench with water, extract with Ethyl Acetate, and purify via silica gel column chromatography (Hexane:EtOAc 3:1).

-

B. Validation: 11β-HSD1 Scintillation Proximity Assay (SPA)

To confirm the biological activity of the synthesized scaffold.

-

Enzyme Prep: Microsomes expressing human recombinant 11β-HSD1.

-

Substrate: [3H]-Cortisone.

-

Cofactor: NADPH (100 µM).

-

Protocol:

-

Incubate enzyme + [3H]-Cortisone + Inhibitor (0.1 nM - 10 µM) + NADPH in buffer (pH 7.4) for 30 mins at 37°C.

-

Stop reaction with Glycyrrhetinic acid (standard inhibitor).

-

Add anti-cortisol antibody coupled to SPA beads (Yttrium silicate).

-

Readout: Only [3H]-Cortisol binds the beads and emits light. Reduced signal = Inhibition.

-

Synthesis Workflow Visualization

Caption: Synthetic route from styrene oxide to the final thiomorpholin-3-one scaffold.

References

-

Scott, J. S., et al. (2012).[1] "Novel acidic 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor with reduced acyl glucuronide liability."[1] Journal of Medicinal Chemistry. Link

-

Hermanowski-Vosatka, A., et al. (2005). "11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice." Journal of Experimental Medicine. Link

-

Roehrig, S., et al. (2005). "Discovery of the novel antithrombotic agent 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): an oral, direct factor Xa inhibitor." Journal of Medicinal Chemistry. Link

-

Boyle, C. D., et al. (2007). "Factor Xa inhibitors: S1 binding interactions of a series of N-{(3S)-1-[(1S)-1-methyl-2-morpholin-4-yl-2-oxoethyl]-2-oxopyrrolidin-3-yl}sulfonamides." Journal of Medicinal Chemistry. Link

-

Terao, M., et al. (2014).[9] "11β-Hydroxysteroid Dehydrogenase 1 Specific Inhibitor Increased Dermal Collagen Content and Promotes Fibroblast Proliferation."[9] PLOS ONE. Link

Sources

- 1. AZD8329 [openinnovation.astrazeneca.com]

- 2. 11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sciforum.net [sciforum.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. jocpr.com [jocpr.com]

- 7. CN103420823B - The synthetic method of ��-chloro-4 fluorophenyl benzyl ketones - Google Patents [patents.google.com]

- 8. rsc.org [rsc.org]

- 9. 11β-Hydroxysteroid Dehydrogenase 1 Specific Inhibitor Increased Dermal Collagen Content and Promotes Fibroblast Proliferation | PLOS One [journals.plos.org]

Discovery of Novel Bioactive Thiomorpholine-Based Scaffolds

Content Type: Technical Guide & Whitepaper Audience: Medicinal Chemists, Drug Discovery Scientists, and Pharmacologists

Executive Summary: The "Sulfur Switch" in Rational Design

In the landscape of privileged heterocycles, morpholine and piperazine are ubiquitous. However, their sulfur analogue—thiomorpholine —remains an underutilized bioisostere that offers distinct physicochemical advantages. This guide details the strategic incorporation of thiomorpholine scaffolds to modulate lipophilicity (

The core value proposition of the thiomorpholine scaffold lies in its valency versatility . Unlike morpholine (fixed ether oxygen), the sulfur atom in thiomorpholine can be chemically "tuned" across three oxidation states (S, S=O, O=S=O), dramatically altering the hydrogen bond acceptor (HBA) profile and polarity without changing the carbon skeleton.

Strategic Synthesis: Building the Core

To discover novel scaffolds, one must first master the assembly. We define two primary synthetic pathways: the Convergent Cyclization (for scale) and the Multicomponent Assembly (for diversity).

Pathway A: Classical Convergent Cyclization

This method is preferred for generating gram-scale quantities of the core scaffold for initial SAR (Structure-Activity Relationship) screening.

-

Mechanism: Double nucleophilic substitution.

-

Precursors: 2-mercaptoethanol or divinyl sulfone derivatives reacted with primary amines.

-

Key Insight: Using divinyl sulfone allows direct access to the S,S-dioxide thiomorpholine derivatives, bypassing the oxidation step.

Pathway B: Copper-Catalyzed Multicomponent Reaction (MCR)

For rapid library generation, recent methodologies utilize metal-catalyzed coupling to assemble the ring from fragments.

-

Components: Terminal alkynes + Sulfonyl azides + Thio-reactants.

-

Recent Innovation: A CuI-catalyzed three-component reaction involving terminal alkynes, isothiocyanates, and aziridines.[1]

-

Advantage: This method introduces substituents at the C2 and C3 positions during ring formation, a difficult task in classical cyclization.

Visualization: Synthetic Decision Matrix

Figure 1: Decision matrix for selecting the optimal synthetic route based on required substitution patterns.

Medicinal Chemistry: The Oxidation State Logic

The biological activity of thiomorpholine is heavily dependent on the oxidation state of the sulfur atom. This is the "tuning knob" unavailable in morpholine.

SAR Logic Table

| Feature | Thiomorpholine (S) | Thiomorpholine S-oxide (SO) | Thiomorpholine S,S-dioxide (SO2) |

| Lipophilicity (LogP) | High (Hydrophobic) | Moderate | Low (Polar) |

| H-Bonding | Weak Acceptor | Strong Acceptor (Chiral) | Strong Acceptor (Achiral) |

| Metabolic Liability | High (S-oxidation) | Moderate | High Stability |

| Target Class | GPCRs, Kinases (Hydrophobic pockets) | Enzymes requiring directional H-bonds | Antibacterials (e.g., Linezolid analogs) |

Expert Insight: When replacing a morpholine ring to solve a metabolic hot-spot issue, jump directly to the S,S-dioxide . It mimics the electron-withdrawing nature of the morpholine oxygen but prevents oxidative metabolism at that position.

Case Studies & Biological Targets[2][3][4][5][6][7][8]

Infectious Disease: The "Super-Linezolid" Strategy

Resistance to Linezolid often arises from mutations in the ribosomal binding site. Thiomorpholine analogues have shown efficacy here.[1][2][3][4][5][6][7][8]

-

Mechanism: Replacing the morpholine ring of Linezolid with a thiomorpholine S-oxide or S,S-dioxide alters the ring pucker and H-bonding vector, potentially overcoming steric clashes in resistant mutants.

-

Key Finding: The S-oxide creates a chiral center, allowing for the separation of diastereomers that may exhibit differential binding affinity to the bacterial ribosome.

Metabolic Disease: DPP-4 Inhibitors

Dipeptidyl peptidase-4 (DPP-4) inhibitors often feature a pyrrolidine or thiazolidine core to mimic the Proline residue of the substrate.[9]

-

Innovation: 6-membered thiomorpholine rings have been successfully used to replace the 5-membered pyrrolidine. The larger ring size restricts conformational flexibility (entropy penalty), which can improve selectivity against related peptidases (e.g., DPP-8/9).

Visualization: Mechanism of Action (DPP-4 Inhibition)

Figure 2: Competitive inhibition of DPP-4 by thiomorpholine scaffolds prevents GLP-1 degradation.

Detailed Experimental Protocols

Protocol A: CuI-Catalyzed Synthesis of N-Substituted Thiomorpholines

Based on the methodology by Samzadeh-Kermani (2019).

Objective: Rapid assembly of a functionalized thiomorpholine core.

Reagents:

-

Terminal Alkyne (1.0 mmol)

-

Sulfonyl Azide (1.2 mmol)

-

Aziridine derivative (1.0 mmol)

-

CuI (10 mol%)

-

Solvent: THF or Acetonitrile

Step-by-Step Workflow:

-

Catalyst Activation: In a dry reaction vial, suspend CuI (19 mg, 0.1 mmol) in anhydrous THF (5 mL) under an argon atmosphere.

-

Click Reaction: Add the terminal alkyne and sulfonyl azide. Stir at room temperature for 30 minutes to generate the in situ ketenimine intermediate.

-

Ring Expansion: Add the aziridine derivative dropwise.

-

Cyclization: Heat the mixture to 60°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).

-

Work-up: Cool to RT. Filter through a celite pad to remove copper residues. Concentrate the filtrate under reduced pressure.

-

Purification: Purify via flash column chromatography (Silica gel, gradient elution).

Self-Validation Check:

-

Success Indicator: Disappearance of the azide peak (~2100 cm⁻¹) in IR and appearance of the thiomorpholine ring protons in ¹H NMR (distinct multiplets around 2.5–3.5 ppm).

Protocol B: Determination of Minimum Inhibitory Concentration (MIC)

Standardized Broth Microdilution Method.

Objective: Quantify antimicrobial potency of the novel scaffold.

Materials:

-

Muller-Hinton Broth (MHB).

-

Bacterial strains (e.g., S. aureus ATCC 29213).

-

96-well microtiter plates.

-

Resazurin dye (viability indicator).

Workflow:

-

Stock Prep: Dissolve thiomorpholine derivative in DMSO to 10 mg/mL.

-

Dilution: Create serial 2-fold dilutions in MHB across the 96-well plate (Final range: 512 µg/mL to 0.5 µg/mL). Ensure final DMSO concentration is <1%.

-

Inoculation: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL), then dilute 1:100. Add 100 µL to each well.

-

Incubation: Incubate at 37°C for 18–24 hours.

-

Readout: Add 10 µL of 0.01% Resazurin solution. Incubate for 2 hours.

-

Blue = No growth (Inhibition).

-

Pink = Growth (Metabolic activity).

-

-

Calculation: The MIC is the lowest concentration well that remains blue.

References

-

Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. (2021).[3] Link

-

Thiomorpholine Synthesis by a Copper-Catalyzed Three-Component Reaction. Journal of Heterocyclic Chemistry. (2019). Link

-

Unlocking the Antimicrobial Potential of Novel Thiomorpholine Derivatives. BenchChem Application Notes. (2025). Link

-

Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors. MDPI Molecules. (2025). Link

-

Recent advances and structure-activity relationship studies of DPP-4 inhibitors. Bioorganic Chemistry. (2024).[10] Link

-

Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine. MDPI Molbank. (2024). Link

Sources

- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. jchemrev.com [jchemrev.com]

- 4. jchemrev.com [jchemrev.com]

- 5. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 6. ontosight.ai [ontosight.ai]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Experimental and In-Silico Investigation of Anti-Microbial Activity of 1-Chloro-2-Isocyanatoethane Derivatives of Thiomorpholine, Piperazine and Morpholine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]

- 10. Recent advances and structure-activity relationship studies of DPP-4 inhibitors as anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for the synthesis of 5-(4-Fluoro-phenyl)-thiomorpholin-3-one

An In-Depth Technical Guide to the Synthesis of 5-(4-Fluoro-phenyl)-thiomorpholin-3-one

Authored by: A Senior Application Scientist

This comprehensive guide provides a detailed protocol for the synthesis of 5-(4-Fluoro-phenyl)-thiomorpholin-3-one, a heterocyclic compound of significant interest to researchers and professionals in drug development and medicinal chemistry. The thiomorpholin-3-one scaffold is a key structural motif in a variety of pharmacologically active molecules. This document outlines a reliable and reproducible synthetic route, delving into the causality behind experimental choices and providing a framework for successful synthesis and characterization.

Introduction: The Significance of the Thiomorpholin-3-one Scaffold

The thiomorpholine core is a privileged scaffold in medicinal chemistry, appearing in a range of compounds with diverse biological activities. The incorporation of a sulfur atom into the morpholine ring system imparts unique physicochemical properties, influencing the molecule's conformation, lipophilicity, and metabolic stability. The "-3-one" moiety introduces a lactam functionality, which can participate in crucial hydrogen bonding interactions with biological targets. The presence of a 4-fluorophenyl group at the 5-position is a common strategy in drug design to enhance binding affinity and modulate pharmacokinetic properties. While the direct biological activity of 5-(4-Fluoro-phenyl)-thiomorpholin-3-one is not extensively documented in publicly available literature, its structural similarity to known bioactive molecules suggests its potential as a valuable intermediate for the synthesis of novel therapeutic agents.

Proposed Synthetic Pathway: A Two-Step Approach

The synthesis of 5-(4-Fluoro-phenyl)-thiomorpholin-3-one can be efficiently achieved through a two-step process. This strategy involves the initial formation of a key intermediate, N-(4-fluorophenyl)-2-((2-hydroxyethyl)thio)acetamide, followed by an intramolecular cyclization to yield the target compound. This approach is favored for its convergent nature and the use of readily available starting materials.

Caption: Overall synthetic workflow for 5-(4-Fluoro-phenyl)-thiomorpholin-3-one.

Part 1: Synthesis of 2-((2-Hydroxyethyl)thio)acetic Acid (Intermediate 1)

The first key step is the synthesis of the carboxylic acid intermediate. This is achieved through a nucleophilic substitution reaction between thioglycolic acid and 2-chloroethanol. The thiol group of thioglycolic acid acts as the nucleophile, displacing the chloride from 2-chloroethanol.

Experimental Protocol

-

Reagent Preparation: In a well-ventilated fume hood, prepare a solution of sodium hydroxide (NaOH) by dissolving 8.0 g (0.2 mol) in 100 mL of deionized water in a 250 mL round-bottom flask equipped with a magnetic stirrer. Cool the solution in an ice bath.

-

Thiol Addition: To the cooled NaOH solution, slowly add 9.2 g (0.1 mol) of thioglycolic acid dropwise. The temperature should be maintained below 10 °C during the addition. This in situ deprotonation of the thiol is crucial for its nucleophilicity.

-

Alkylation: Once the thioglycolic acid has been added, add 8.05 g (0.1 mol) of 2-chloroethanol dropwise to the reaction mixture.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture in an ice bath and acidify to a pH of approximately 2-3 with concentrated hydrochloric acid (HCl).

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). The organic layers are combined.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield 2-((2-hydroxyethyl)thio)acetic acid as an oil. The crude product can be used in the next step without further purification.

Data Summary

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Molar Ratio |

| Thioglycolic Acid | 92.12 | 9.2 | 0.1 | 1 |

| 2-Chloroethanol | 80.51 | 8.05 | 0.1 | 1 |

| Sodium Hydroxide | 40.00 | 8.0 | 0.2 | 2 |

Part 2: Synthesis of 5-(4-Fluoro-phenyl)-thiomorpholin-3-one

This final step involves an amide coupling between the synthesized 2-((2-hydroxyethyl)thio)acetic acid and 4-fluoroaniline, followed by an acid-catalyzed intramolecular cyclization (dehydration) to form the thiomorpholin-3-one ring.

Experimental Protocol

-

Amide Formation: In a 250 mL round-bottom flask, dissolve the crude 2-((2-hydroxyethyl)thio)acetic acid (0.1 mol) and 11.1 g (0.1 mol) of 4-fluoroaniline in 100 mL of a suitable aprotic solvent such as toluene.

-

Cyclization: Cool the mixture in an ice bath and slowly add 10 mL of concentrated sulfuric acid (H2SO4) as a dehydrating agent and catalyst.

-

Reaction: After the addition, fit the flask with a Dean-Stark apparatus and a condenser. Heat the reaction mixture to reflux for 4-6 hours, or until water is no longer collected in the Dean-Stark trap. The removal of water drives the equilibrium towards the formation of the cyclized product.

-

Work-up: After cooling to room temperature, carefully pour the reaction mixture over 200 g of crushed ice.

-

Neutralization and Extraction: Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate (NaHCO3). Extract the product with ethyl acetate (3 x 75 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous Na2SO4, filter, and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 5-(4-fluoro-phenyl)-thiomorpholin-3-one.

Data Summary

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Molar Ratio |

| 2-((2-Hydroxyethyl)thio)acetic Acid | 136.16 | (from Part 1) | ~0.1 | 1 |

| 4-Fluoroaniline | 111.12 | 11.1 | 0.1 | 1 |

| Sulfuric Acid (concentrated) | 98.08 | ~18.4 | - | Catalytic |

Reaction Mechanism

The formation of the thiomorpholin-3-one ring proceeds through two key mechanistic steps:

-

Amide Bond Formation: The carboxylic acid is activated by the strong acid catalyst (H2SO4), making the carbonyl carbon more electrophilic. The nucleophilic nitrogen of 4-fluoroaniline then attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the N-(4-fluorophenyl)-2-((2-hydroxyethyl)thio)acetamide intermediate.

-

Intramolecular Cyclization (Lactamization): Under acidic conditions, the hydroxyl group of the intermediate is protonated, forming a good leaving group (water). The amide nitrogen then acts as an intramolecular nucleophile, attacking the carbon bearing the protonated hydroxyl group in an SN2-like fashion. This results in the formation of the six-membered thiomorpholine-3-one ring with the elimination of a water molecule.

Purification and Characterization Workflow

The purity and identity of the synthesized 5-(4-Fluoro-phenyl)-thiomorpholin-3-one must be confirmed through a series of analytical techniques.

Caption: Workflow for the purification and analysis of the final product.

-

Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.

-

Column Chromatography: For the purification of the crude product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential to confirm the chemical structure of the target compound.

-

Infrared (IR) Spectroscopy: To identify the key functional groups, particularly the lactam carbonyl group.

-

High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition of the synthesized molecule.

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Thioglycolic acid has a strong, unpleasant odor and is corrosive. Handle with care.

-

Concentrated acids (HCl and H2SO4) are highly corrosive and should be handled with extreme caution.

-

Organic solvents are flammable. Avoid open flames and sources of ignition.

References

- Synthesis of 1,4-oxathian-2-one, 5-methyl-1,4-oxathian-2-one, and 1,4-oxathiepan-2-one. Journal of the Chemical Society, Perkin Transactions 1. [URL: https://pubs.rsc.org/en/content/articlelanding/1972/p1/p19720002238]

- Synthesis and dynamic stereochemistry of 4-aryl-thiomorpholine-3,5-dione derivatives. ResearchGate. [URL: https://www.researchgate.

- One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Molecules. [URL: https://www.mdpi.com/1420-3049/23/10/2678]

- Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.2c00214]

High-throughput screening of 5-(4-Fluoro-phenyl)-thiomorpholin-3-one libraries

Application Note: High-Throughput Screening of 5-(4-Fluoro-phenyl)-thiomorpholin-3-one Libraries

Introduction

The 5-(4-Fluoro-phenyl)-thiomorpholin-3-one scaffold represents a privileged chemical space in modern medicinal chemistry. This heterocycle combines the conformational distinctiveness of the thiomorpholine ring with the metabolic stability conferred by the 4-fluorophenyl moiety. Unlike its morpholine analogues, the thiomorpholine core offers unique lipophilicity (

This scaffold is increasingly relevant in the discovery of inhibitors for kinases (e.g., p38 MAPK) , GPCRs , and cysteine proteases . The "3-one" lactam functionality provides a critical hydrogen bond acceptor/donor motif, mimicking peptide bonds, while the fluorinated aryl group enhances resistance to Phase I metabolic oxidation.

This guide details a robust High-Throughput Screening (HTS) workflow for libraries based on this scaffold, using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase assay as the primary case study.

Library Management & Preparation

The integrity of the screening campaign relies on the quality of the input library.[1] Thiomorpholin-3-one derivatives are generally stable, but the thioether sulfur is susceptible to oxidation (sulfoxide/sulfone formation) if mishandled.

Solubilization and Storage

-

Solvent: Dissolve compounds to 10 mM in anhydrous DMSO (Dimethyl Sulfoxide).

-

Quality Control: Verify purity >95% via LC-MS/ELSD prior to plating. The sulfur atom provides a distinct isotopic signature useful for mass confirmation.

-

Storage:

-

Master Plates: Store at -20°C or -80°C in varying inert gas environments (Argon/Nitrogen) to prevent S-oxidation.

-

Assay Ready Plates (ARPs): Use acoustic liquid handling (e.g., Labcyte Echo) to dispense nanoliter volumes directly into assay plates to avoid freeze-thaw cycles of the master stock.

-

Chemical Stability Note

-

Oxidation: If the library has been stored for >6 months, perform a random spot-check (n=20 wells) via LC-MS to check for [M+16] peaks (Sulfoxide).

-

Precipitation: The 4-fluorophenyl group increases lipophilicity. Ensure the final assay concentration of DMSO is kept constant (typically 0.5% - 1.0%) to prevent compound crash-out in aqueous buffers.

Assay Development: TR-FRET Kinase Screen

Target Rationale: We will utilize a p38 Mitogen-Activated Protein Kinase (MAPK) assay. This target is chosen because thiomorpholine scaffolds are known bioisosteres for morpholine-based kinase inhibitors, and the lactam motif can interact with the hinge region of the kinase ATP-binding pocket.

Assay Principle: A TR-FRET immunoassay detects the phosphorylation of a specific substrate.

-

Kinase Reaction: p38 MAPK phosphorylates a biotinylated peptide substrate.

-

Detection:

-

Donor: Europium (Eu)-labeled anti-phospho-residue antibody.

-

Acceptor: Streptavidin-Allophycocyanin (SA-APC) (binds to biotinylated substrate).

-

-

Signal: When phosphorylation occurs, the Donor and Acceptor are brought into proximity. Excitation at 337 nm results in emission at 665 nm (TR-FRET signal). Inhibitors decrease this signal.

Reagents & Buffer Composition

| Component | Concentration / Description | Function |

| Assay Buffer | 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35 | Physiological pH and co-factors. |

| Reducing Agent | 2 mM DTT (Freshly added) | CRITICAL: Prevents oxidation of the thiomorpholine library compounds and maintains kinase activity. |

| Enzyme | Recombinant p38 MAPK ( | Target protein (0.5 - 2 nM final). |

| Substrate | Biotin-ATF2 or similar peptide | Phosphorylation target (100 nM). |

| ATP | Co-substrate. Using | |

| Detection Mix | Eu-Antibody (1:1000) + SA-APC (125 nM) | TR-FRET pair in EDTA-containing Stop Buffer. |

HTS Protocol (Step-by-Step)

Platform: 384-well Low Volume White ProxiPlates (PerkinElmer) or equivalent. Throughput: 10,000 - 50,000 compounds/day.

Step 1: Compound Transfer (Acoustic Dispensing)

-

Load source plate (10 mM DMSO stocks) into the Acoustic Dispenser.

-

Dispense 50 nL of compound into columns 3-22 of the 384-well assay plate.

-

Dispense 50 nL DMSO into columns 1, 2, 23, and 24 (Controls).

-

Col 1-2: High Control (Enzyme + Substrate + DMSO) = 0% Inhibition.

-

Col 23-24: Low Control (No Enzyme or EDTA quench) = 100% Inhibition.

-

Step 2: Enzyme & Substrate Addition

-

Prepare 2x Enzyme/Substrate Mix in Assay Buffer (with DTT).

-

Dispense 5 µL of the mix into all wells using a non-contact dispenser (e.g., Multidrop Combi).

-

Pre-incubation: Centrifuge plate (1000 rpm, 1 min) and incubate for 15 min at RT. This allows the thiomorpholin-3-one scaffold to equilibrate with the active site.

Step 3: Reaction Initiation

-

Prepare 2x ATP Solution in Assay Buffer.

-

Dispense 5 µL of ATP solution into all wells (Final Vol = 10 µL).

-

Seal plates and incubate for 60 minutes at RT (protected from light).

Step 4: Detection & Readout

-

Prepare Detection Mixture in Stop Buffer (containing 10 mM EDTA to chelate Mg²⁺ and stop the kinase reaction).

-

Dispense 10 µL of Detection Mixture into all wells.

-

Incubate for 60 minutes (signal equilibration).

-

Read on a Multi-mode Reader (e.g., EnVision, PHERAstar).

-

Excitation: 337 nm (Laser or Flash lamp).

-

Emission 1: 665 nm (Acceptor - FRET signal).

-

Emission 2: 615 nm (Donor - Normalization).

-

Data Analysis & Hit Selection

Signal Calculation

Calculate the TR-FRET Ratio for every well to normalize for well-to-well liquid volume variations:

Percent Inhibition

Quality Metrics (Z-Prime)

A robust assay must have a

Hit Definition

-

Primary Cutoff: Mean activity + 3 Standard Deviations (statistical cutoff) or fixed at >50% inhibition.

-

Frequent Hitter Filter: Remove compounds that appear as hits in >10% of unrelated assays (PAINS filters), although the thiomorpholin-3-one core is generally clean.

Visualization: Workflow & SAR Logic

Figure 1: HTS Workflow Diagram

Caption: Step-by-step High-Throughput Screening workflow for thiomorpholin-3-one libraries.

Figure 2: Structure-Activity Relationship (SAR) Logic

Caption: SAR deconstruction of the scaffold showing functional roles of key structural motifs.

Hit Validation & Orthogonal Assays

Once "Active" compounds are identified, they must be validated to rule out artifacts (e.g., fluorescence quenchers, aggregators).

-

Dose-Response (

): Re-test hits in an 8-point dilution series (e.g., 10 µM down to 3 nM).-

Requirement: A sigmoidal curve with a Hill slope between 0.8 and 1.2.

-

-

Orthogonal Assay (Thermal Shift / DSF):

-

Use Differential Scanning Fluorimetry (DSF) to confirm physical binding.

-

The 5-(4-Fluoro-phenyl)-thiomorpholin-3-one scaffold is rigid; binding should induce a measurable

shift (

-

-

Selectivity Screen: Test against a "counter-screen" (e.g., an unrelated kinase or protease) to ensure the inhibition isn't due to the reactive sulfur or general aggregation.

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[2][3] Link

-

Zhang, J., et al. (2009). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Link

-

Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.[2][3] Link

-

Simeonov, A., et al. (2008). Fluorescence spectroscopic profiling of compound libraries. Journal of Medicinal Chemistry.[2][3] Link

-

BenchChem. High-Throughput Screening of 4-(Furan-3-carbonyl)thiomorpholine Libraries. Application Note. Link

Sources

Application Notes and Protocols for the Cellular Characterization of 5-(4-Fluoro-phenyl)-thiomorpholin-3-one

Introduction: A Framework for Characterizing a Novel Thiomorpholine Derivative

The thiomorpholine scaffold is a privileged structure in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1][2] Derivatives of thiomorpholine have been investigated for a multitude of therapeutic applications, including as anticancer, antibacterial, and antioxidant agents.[1][2][3][4] The incorporation of a fluorophenyl group can further enhance metabolic stability and binding affinity to target proteins.[5]

This document provides a comprehensive guide for the initial characterization of 5-(4-Fluoro-phenyl)-thiomorpholin-3-one , a novel compound with potential therapeutic applications. As the specific cellular targets and mechanism of action of this compound are yet to be fully elucidated, these application notes present a logical and robust workflow for its initial evaluation in common cell-based assays. The protocols herein are designed to assess its impact on cell health, proliferation, and the induction of apoptosis, providing a foundational understanding of its biological activity. This workflow is a standard approach in the early phases of drug discovery for profiling novel chemical entities.[6][7]

Experimental Workflow for Cellular Characterization

A systematic approach is crucial when evaluating a novel compound. The following workflow outlines the recommended sequence of experiments to build a comprehensive initial profile of 5-(4-Fluoro-phenyl)-thiomorpholin-3-one's cellular effects.

Caption: Hypothetical inhibition of a generic MAPK signaling pathway by the test compound.

Protocols for Cell-Based Assays

Cell Viability Assay: CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells. It is a rapid and sensitive method to determine the cytotoxic or cytostatic effects of a compound.

Materials:

-

Cell line of interest (e.g., MCF-7 breast cancer cells)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

5-(4-Fluoro-phenyl)-thiomorpholin-3-one (powder or stock solution)

-

DMSO (cell culture grade)

-

White, flat-bottom 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Protocol:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed 5,000 cells per well in 100 µL of complete growth medium in a 96-well plate.

-

Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a 10 mM stock solution of 5-(4-Fluoro-phenyl)-thiomorpholin-3-one in DMSO.

-

Perform serial dilutions of the stock solution in complete growth medium to create 2X working concentrations. A common concentration range for initial screening is 0.1 to 100 µM.

-

Include a "vehicle control" (DMSO at the highest concentration used, e.g., 0.1%) and a "no treatment" control.

-

Remove media from the cells and add 100 µL of the 2X compound dilutions to the respective wells. Final concentrations will be 1X.

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C, 5% CO2.

-

-

Assay Procedure:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Read luminescence on a plate-reading luminometer.

-

Data Analysis:

-

Normalize the data to the vehicle control (100% viability).

-

Plot the normalized luminescence versus the log of the compound concentration.

-

Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

| Parameter | Description |

| IC50 | The concentration of the compound that inhibits cell viability by 50%. |

| Vehicle Control | Cells treated with the same concentration of DMSO as the highest compound concentration. |

| Assay Window | The difference in signal between the positive and negative controls. |

Apoptosis Assay: Caspase-Glo® 3/7 Assay

This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway. An increase in caspase 3/7 activity is a hallmark of apoptosis.

Materials:

-

Cell line of interest

-

Complete growth medium

-

5-(4-Fluoro-phenyl)-thiomorpholin-3-one

-

DMSO

-

White, flat-bottom 96-well plates

-

Caspase-Glo® 3/7 Assay kit (Promega)

-

Luminometer

Protocol:

-

Cell Seeding and Treatment:

-

Follow steps 1 and 2 from the Cell Viability Assay protocol.

-

It is recommended to use concentrations at and above the determined IC50 value (e.g., 1X, 2X, and 5X IC50).

-

Incubate for a shorter period, typically 24 to 48 hours, as apoptosis is an earlier event than the full loss of viability.

-

-

Assay Procedure:

-

Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.

-

Add 100 µL of Caspase-Glo® 3/7 reagent to each well.

-

Mix gently on an orbital shaker for 30 seconds.

-

Incubate at room temperature for 1 to 2 hours.

-

Read luminescence on a plate-reading luminometer.

-

Data Analysis:

-

Calculate the fold change in luminescence relative to the vehicle control. A fold change greater than 1 indicates induction of apoptosis.

-

Present the data as a bar graph showing the fold change in caspase activity at each concentration.

| Treatment Group | Expected Outcome |

| Vehicle Control | Basal level of caspase activity. |

| Compound (e.g., 2X IC50) | Increased luminescent signal, indicating apoptosis induction. |

| Positive Control (e.g., Staurosporine) | High luminescent signal, confirming assay performance. |

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through the inclusion of appropriate controls.

-

Vehicle Control: Ensures that the solvent (DMSO) does not have a significant effect on the cells.

-

Positive Control: For the apoptosis assay, a known inducer of apoptosis like staurosporine should be used to confirm that the assay system is working correctly.

-

Z'-factor: For high-throughput screening applications, the Z'-factor should be calculated to assess the quality and robustness of the assay. A Z'-factor > 0.5 is considered excellent for a cell-based assay. [8]

Conclusion and Future Directions

These application notes provide a foundational strategy for the initial cellular characterization of 5-(4-Fluoro-phenyl)-thiomorpholin-3-one. The data generated from these assays will establish its dose-dependent effects on cell viability and provide initial insights into its mechanism of action, specifically whether it inhibits proliferation or induces apoptosis.

Positive results from these initial screens would warrant further investigation, including:

-

Cell Cycle Analysis: To determine if the compound causes arrest at a specific phase of the cell cycle.

-

Western Blotting: To investigate the phosphorylation status of key proteins in relevant signaling pathways (e.g., MAPK, PI3K/Akt).

-

Target Engagement Assays: To confirm direct binding to a putative target kinase in a cellular context. [6][9] By following this structured approach, researchers can efficiently build a comprehensive biological profile of 5-(4-Fluoro-phenyl)-thiomorpholin-3-one, paving the way for more advanced preclinical development.

References

-

Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. Journal of Applied Pharmaceutical Science. Available at: [Link]

-

Synthesis, In vitro anticancer activity and molecular docking studies on some new phenylmorpholine linked aminotetrazoles and aryl tetrazoles. Arkivoc. Available at: [Link]

-

Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI. Available at: [Link]

-

Design, antiproliferative potency, and in silico studies of novel 5-methylfuran-3-yl)thio)-3-phenylquinazolin-4(3H)-one based derivatives as potential EGFR inhibitors. Scientific Reports. Available at: [Link]

-

Stereochemical aspects of the metabolism of 5-(4'-fluorophenyl)-5-phenylhydantoin in the rat. PubMed. Available at: [Link]

-

Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. PubMed. Available at: [Link]

-

5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. MDPI. Available at: [Link]

-

Synthesis and Biological Evaluation of Novel N-[3-fluoro-4-(morpholin-4-yl)phenyl]thiazol-2-amine Derivatives as Potent Antibacterial and Anticancer Agents and ADMET. Taylor & Francis Online. Available at: [Link]

-

Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Available at: [Link]

-

Assay Development and Small Molecule Screens for Inhibitors of an RNA Binding Protein Implicated in Hematologic Malignancies. Blood. Available at: [Link]

-

Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules. Available at: [Link]

-

Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate. Available at: [Link]

-

In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. ResearchGate. Available at: [Link]

-

synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

Synthesis of morpholine derivatives using the Castagnoli-Cushman reaction as BACE1 inhibitors: Unexpected binding activity of cyclic thioamides. PubMed. Available at: [Link]

-

Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. MDPI. Available at: [Link]

-

Novel Thiazole-Fused [4,5-g] or [5,4-g]Quinazolin-8-ones and Their Quinazoline Analogues: Synthesis and Biological Evaluation. MDPI. Available at: [Link]

-

Biophysical Techniques and Assay Design for the Development of Small Molecule Inhibitors. ProQuest. Available at: [Link]

-

Development of A Cell-Based Assay to Identify Small Molecule Inhibitors of FGF23 Signaling. PLOS ONE. Available at: [Link]

-

Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development. PharmaFeatures. Available at: [Link]

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. researchgate.net [researchgate.net]

- 3. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 5. 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole | MDPI [mdpi.com]

- 6. ashpublications.org [ashpublications.org]

- 7. Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development - PharmaFeatures [pharmafeatures.com]

- 8. Development of A Cell-Based Assay to Identify Small Molecule Inhibitors of FGF23 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biophysical Techniques and Assay Design for the Development of Small Molecule Inhibitors - ProQuest [proquest.com]

Application Note: 5-(4-Fluoro-phenyl)-thiomorpholin-3-one in Cancer Research

Executive Summary

5-(4-Fluoro-phenyl)-thiomorpholin-3-one (hereafter referred to as 5-FPT ) represents a privileged heterocyclic scaffold in modern oncology research. Unlike its morpholine counterparts, the thiomorpholine core offers altered lipophilicity (LogP) and metabolic stability profiles, while the 4-fluorophenyl moiety enhances resistance to oxidative metabolism (blocking P450 labile sites).

This guide details the application of 5-FPT in two high-value research domains:

-

Metabolic Immuno-Oncology: As a lead fragment/probe for inhibiting 11

-Hydroxysteroid Dehydrogenase Type 1 (11 -

Kinase Inhibitor Discovery: As a bioisostere core for developing next-generation EGFR and mTOR inhibitors, specifically designed to overcome drug resistance.

Physicochemical Profile & Rational Design

Understanding the structural advantages of 5-FPT is a prerequisite for experimental design. The substitution of oxygen (morpholine) with sulfur (thiomorpholine) alters the electronic landscape and hydrogen bond accepting capability.

Table 1: Structural Property Comparison

| Property | Morpholine Analog | 5-FPT (Thiomorpholine Core) | Impact on Research |

| LogP (Lipophilicity) | ~0.5 - 1.0 | 1.5 - 2.2 | Enhanced membrane permeability for intracellular targeting. |

| H-Bond Acceptors | Strong (Ether Oxygen) | Weak (Thioether Sulfur) | Altered binding affinity; reduced desolvation penalty. |

| Metabolic Stability | Moderate | High | The 4-Fluoro group blocks para-hydroxylation by CYP450. |

| Target Class | Kinases (general) | Metabolic Enzymes / GPCRs | Sulfur interaction often favored in metabolic pockets (e.g., 11 |

Application I: 11 -HSD1 Inhibition in the Tumor Microenvironment

Mechanistic Rationale

Tumors often exploit glucocorticoid signaling to suppress the immune system. 11

Visualization: The Metabolic Checkpoint

The following diagram illustrates the pathway targeted by 5-FPT in the tumor microenvironment.

Caption: 5-FPT inhibits the conversion of Cortisone to Cortisol, preventing GR-mediated T-cell suppression in the TME.[1]

Protocol: Cell-Free 11 -HSD1 Inhibition Assay

Objective: Determine the IC50 of 5-FPT against recombinant human 11

Reagents:

-

Microsomes expressing human 11

-HSD1 (CHO or HEK293 derived). -

Substrate:

H-Cortisone or unlabeled Cortisone (200 nM). -

Cofactor: NADPH (500 µM).

-

Buffer: 30 mM Tris-HCl (pH 7.4), 1 mM EDTA.

Workflow:

-

Preparation: Dissolve 5-FPT in DMSO to create a 10 mM stock. Prepare serial dilutions (0.1 nM to 10 µM).

-

Incubation: Mix 20 µL microsomes, 10 µL 5-FPT dilution, and 10 µL cofactor in a 96-well plate. Incubate at 37°C for 10 mins.

-

Reaction Start: Add 10 µL Cortisone substrate. Incubate for 20 mins at 37°C.

-

Termination: Stop reaction with Glycyrrhetinic acid (standard inhibitor) or Ethyl Acetate extraction.

-

Detection:

-

Radiometric: Scintillation counting of

H-Cortisol. -

HTRF/ELISA: Detect Cortisol using a homogeneous time-resolved fluorescence kit (e.g., Cisbio).

-

-

Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC50.

Validation Criteria:

-

Z-Factor: Must be > 0.5 for screening validity.

-

Reference Standard: Glycyrrhetinic acid IC50 should be ~10-20 nM.

Application II: Scaffold for EGFR/Kinase Inhibitor Synthesis

Mechanistic Rationale

The thiomorpholin-3-one ring serves as a bioisostere for the morpholine group found in drugs like Gefitinib. The 3-one carbonyl provides a unique hydrogen bond acceptor vector, potentially interacting with Cys797 or Met790 in mutant EGFR strains.

Protocol: Synthesis of 5-FPT Derived Kinase Inhibitors

Objective: Couple the 5-FPT scaffold to a quinazoline core (common in kinase inhibitors).

Synthetic Pathway:

-

Core Activation: The nitrogen of the thiomorpholine ring is nucleophilic.

-

Coupling: React 5-FPT with 4-chloro-quinazoline derivatives.

-

Conditions: Isopropanol, reflux, 4-6 hours.

-

Catalyst: Catalytic amount of HCl or TFA may speed up substitution.

-

-

Purification: The product usually precipitates upon cooling. Wash with diethyl ether.

Protocol: MTT Cytotoxicity Assay (Self-Validating)

Objective: Assess anti-proliferative potency of 5-FPT derivatives against EGFR-mutant cell lines.

Cell Lines:

-

A549 (Lung Carcinoma, Wild Type EGFR).

-

H1975 (NSCLC, EGFR T790M/L858R resistant mutant).

Step-by-Step Methodology:

-

Seeding: Plate cells at 5,000 cells/well in 96-well plates. Allow attachment (24h).

-

Treatment: Treat with 5-FPT derivatives (0.1 - 100 µM) for 72 hours.

-

Control: DMSO (0.1% max).

-

Positive Control: Gefitinib or Osimertinib.

-

-

Development: Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

-

Readout: Absorbance at 570 nm.

Data Interpretation:

-

If IC50(H1975) < IC50(A549), the compound exhibits selectivity for the resistant mutant .

-

If IC50 > 50 µM, the compound is inactive as a single agent and requires structural optimization.

Experimental Workflow Diagram

The following Graphviz diagram outlines the decision tree for characterizing 5-FPT derivatives.

Caption: Screening cascade for 5-FPT derivatives, separating metabolic (11

References

-

Thiomorpholine Scaffolds in Oncology

- 11 -HSD1 in Cancer: Title: "11 -Hydroxysteroid dehydrogenase type 1: A tissue-specific regulator of glucocorticoid response." Source: Science Translational Medicine (Contextual). Note: See also Journal of Steroid Biochemistry and Molecular Biology for specific thiomorpholine inhibitor structures.

-

EGFR Inhibitor Design

-

NK1 Receptor Antagonists (Aprepitant Analogs)

- Title: "The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer?"

- Source: Cancers (Basel), 2020.

-

URL:[Link]

Sources

Application Notes and Protocols for the Evaluation of 5-(4-Fluoro-phenyl)-thiomorpholin-3-one as a Potential Enzyme Inhibitor

Introduction: The Promise of the Thiomorpholine Scaffold in Drug Discovery

The thiomorpholine moiety is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with diverse and significant biological activities.[1][2] Its unique three-dimensional structure and the presence of both hydrogen bond donors and acceptors, along with the lipophilic sulfur atom, allow for versatile interactions with biological targets. Derivatives of thiomorpholine have demonstrated a wide array of pharmacological effects, including potent and selective enzyme inhibition.[1][2] Notable examples include the development of thiomorpholine-based inhibitors for critical enzymes such as tumor necrosis factor-α-converting enzyme (TACE) and squalene synthase, highlighting the therapeutic potential of this heterocyclic system.[1][3]

The compound 5-(4-Fluoro-phenyl)-thiomorpholin-3-one incorporates this promising scaffold with a 4-fluorophenyl group. This substitution is of particular interest as the fluorophenyl moiety is a common feature in a variety of enzyme inhibitors, including kinase inhibitors, where it can engage in specific interactions within the enzyme's active site.[4][5] Given the established precedent of the thiomorpholine core and the strategic placement of the 4-fluorophenyl group, we hypothesize that 5-(4-Fluoro-phenyl)-thiomorpholin-3-one is a promising candidate for investigation as an enzyme inhibitor, potentially targeting the kinase family of enzymes.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to systematically evaluate the enzyme inhibitory potential of 5-(4-Fluoro-phenyl)-thiomorpholin-3-one. The protocols outlined herein are designed to be robust and self-validating, progressing from initial biochemical characterization to cellular activity assessment.

Part 1: Initial Biochemical Evaluation - Kinase Inhibition Assay

The first step in characterizing a potential enzyme inhibitor is to determine its activity against a purified enzyme in a biochemical assay.[6][7] Given the prevalence of the 4-fluorophenyl group in kinase inhibitors, a generic kinase assay is a logical starting point. This protocol can be adapted for a specific kinase of interest.

Experimental Workflow: Biochemical Kinase Inhibition Assay

Caption: Workflow for a biochemical kinase inhibition assay.

Protocol 1: In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of 5-(4-Fluoro-phenyl)-thiomorpholin-3-one against a target kinase.

Materials:

-

Target Kinase

-

Kinase Substrate (e.g., a specific peptide)

-

Adenosine Triphosphate (ATP)

-

Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)

-

5-(4-Fluoro-phenyl)-thiomorpholin-3-one

-

Dimethyl Sulfoxide (DMSO)

-

Detection Reagent (e.g., ADP-Glo™, LanthaScreen™)

-

384-well Microplate

-

Plate Reader

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of 5-(4-Fluoro-phenyl)-thiomorpholin-3-one in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

-

Assay Setup:

-

Add 5 µL of assay buffer to all wells of a 384-well plate.

-

Add 1 µL of the diluted compound or DMSO (as a vehicle control) to the appropriate wells.

-

Add 5 µL of the kinase solution (prepared in assay buffer) to all wells except the negative control wells.

-

-

Incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to interact with the enzyme.

-

Reaction Initiation: Add 10 µL of a pre-mixed solution of the kinase substrate and ATP (at a concentration close to the Km for the kinase) to all wells to start the reaction.

-

Reaction Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's protocol. The signal is typically luminescence or fluorescence.

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.[8]

-

Data Presentation:

| Compound Concentration (µM) | % Inhibition |

| 100 | 95.2 |

| 33.3 | 88.1 |

| 11.1 | 75.4 |

| 3.7 | 52.3 |

| 1.2 | 28.9 |

| 0.4 | 10.5 |

| 0.1 | 2.1 |

| 0.04 | 0.5 |

| 0.01 | -0.2 |

| 0.00 | 0.0 |

Table 1: Example data for the determination of an IC50 value.

Part 2: Elucidating the Mechanism of Inhibition - Kinetic Studies

Once inhibitory activity is confirmed, the next crucial step is to understand how the compound inhibits the enzyme.[9][10] Kinetic studies are performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).[11][12][13]

Logical Flow: Enzyme Inhibition Kinetic Analysis

Caption: Logical flow for determining the mechanism of enzyme inhibition.

Protocol 2: Enzyme Kinetic Studies

Objective: To determine the mechanism of inhibition of 5-(4-Fluoro-phenyl)-thiomorpholin-3-one.

Procedure:

-

Experimental Design: Set up a matrix of experiments with varying concentrations of both the substrate and the inhibitor. Use at least five substrate concentrations (spanning from below to above the Km) and at least three inhibitor concentrations (including a zero-inhibitor control).

-

Assay Execution: Perform the kinase assay as described in Protocol 1 for each condition in the matrix.

-

Data Analysis:

-

For each inhibitor concentration, plot the initial reaction velocity (v) against the substrate concentration ([S]) to generate Michaelis-Menten curves.

-

Transform the data into a Lineweaver-Burk plot (1/v vs. 1/[S]).[9][13]

-

Analyze the pattern of the lines on the Lineweaver-Burk plot to determine the mode of inhibition.[9]

-

From secondary plots of the slopes and y-intercepts of the Lineweaver-Burk plot against the inhibitor concentration, the inhibition constant (Ki) can be determined.[11][12]

-

Part 3: Assessing Cellular Efficacy - Cell-Based Assays

While biochemical assays are essential for understanding the direct interaction between a compound and its target, they do not account for factors such as cell permeability and off-target effects.[14] Therefore, it is crucial to evaluate the activity of 5-(4-Fluoro-phenyl)-thiomorpholin-3-one in a cellular context.[15][16]

Protocol 3: Cell-Based Phosphorylation Assay

Objective: To measure the ability of 5-(4-Fluoro-phenyl)-thiomorpholin-3-one to inhibit the phosphorylation of a target protein in intact cells.

Materials:

-

A cell line that expresses the target kinase and its substrate.

-

Cell culture medium and supplements.

-

5-(4-Fluoro-phenyl)-thiomorpholin-3-one.

-

Lysis buffer.

-

Antibodies specific for the phosphorylated and total forms of the substrate protein.

-

An appropriate detection system (e.g., Western blot, ELISA, or a homogeneous assay format like HTRF® or AlphaLISA®).

Procedure:

-

Cell Culture and Treatment: